![molecular formula C19H32N4 B14284563 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 121390-08-7](/img/structure/B14284563.png)
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetraazacyclotetradecane ring with an ethenylphenylmethyl substituent, making it a subject of interest in both synthetic chemistry and applied sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with 2-ethenylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a chelating agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to interact with various molecular targets. The tetraazacyclotetradecane ring can chelate metal ions, making it useful in catalysis and biochemical assays. The ethenylphenylmethyl group can participate in various chemical reactions, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane: Unique due to its specific substituent and ring structure.
1,4,8,11-Tetraazacyclotetradecane: Lacks the ethenylphenylmethyl group, making it less versatile in certain applications.
2-[(2-Ethenylphenyl)methyl]-1,4,7,10-tetraazacyclododecane: Similar structure but with a smaller ring, affecting its chelating properties.
Uniqueness
This compound stands out due to its combination of a large tetraazacyclotetradecane ring and an ethenylphenylmethyl substituent, providing unique chemical and physical properties that are advantageous in various applications.
特性
CAS番号 |
121390-08-7 |
|---|---|
分子式 |
C19H32N4 |
分子量 |
316.5 g/mol |
IUPAC名 |
1-[(2-ethenylphenyl)methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C19H32N4/c1-2-18-7-3-4-8-19(18)17-23-15-6-11-21-13-12-20-9-5-10-22-14-16-23/h2-4,7-8,20-22H,1,5-6,9-17H2 |
InChIキー |
XGNWLTIFIFINNK-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1CN2CCCNCCNCCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

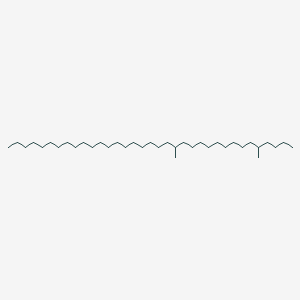
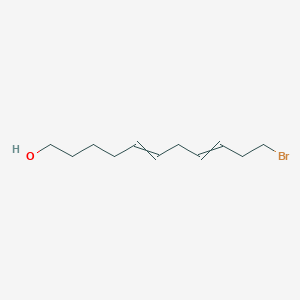
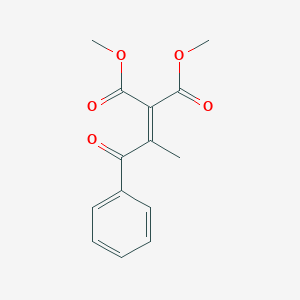
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
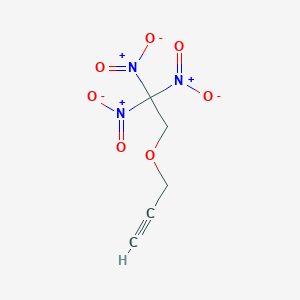
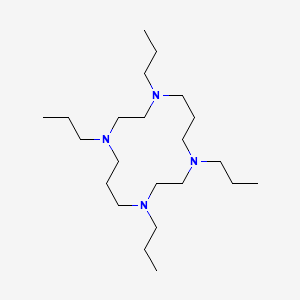
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
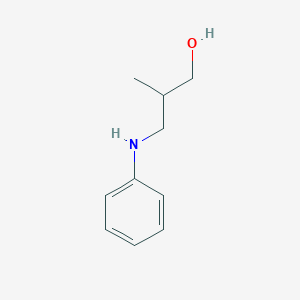
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
